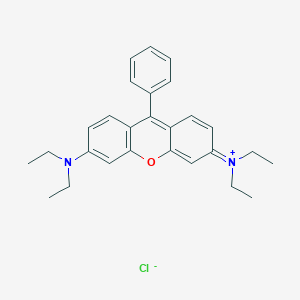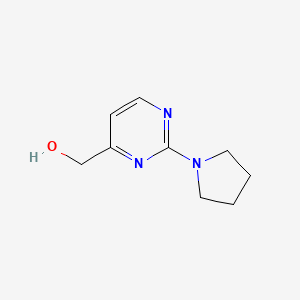
(2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methanol: is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine ring and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrimidine derivatives and pyrrolidine.
Reaction Steps:
Industrial Production Methods: Industrial production of (2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methanol involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Substituted pyrimidine derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for heterocyclic compounds.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
- Employed in the synthesis of specialty chemicals for research and development.
作用機序
The mechanism of action of (2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
- (2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-2-one
- 4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine derivatives
- 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)-1H-indazoles
Uniqueness:
- The presence of the hydroxymethyl group in (2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methanol distinguishes it from other similar compounds, providing unique reactivity and potential applications.
- The combination of the pyrimidine and pyrrolidine rings offers a unique scaffold for drug design and development.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
(2-pyrrolidin-1-ylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C9H13N3O/c13-7-8-3-4-10-9(11-8)12-5-1-2-6-12/h3-4,13H,1-2,5-7H2 |
InChIキー |
ZRZYNUKCMHUMLH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC=CC(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


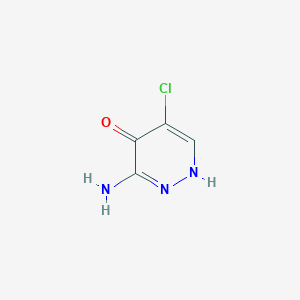
![12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
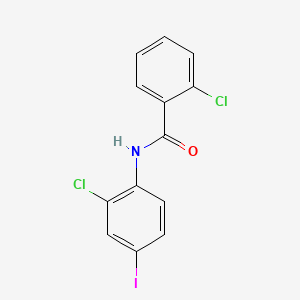
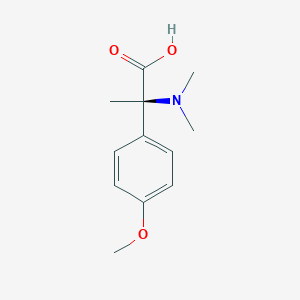
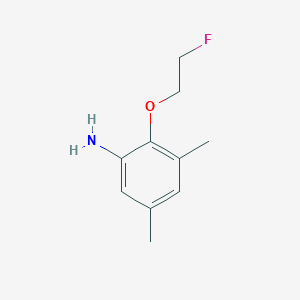
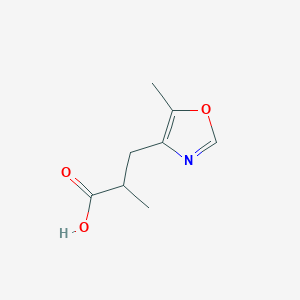
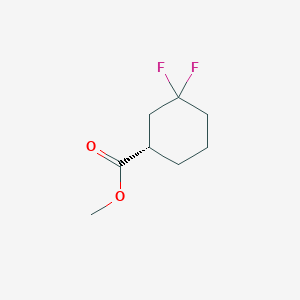
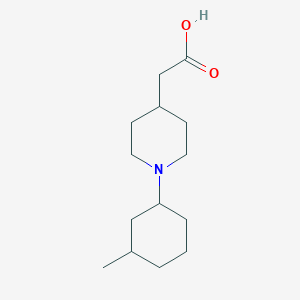
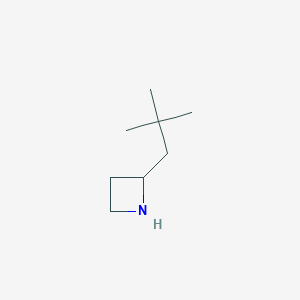
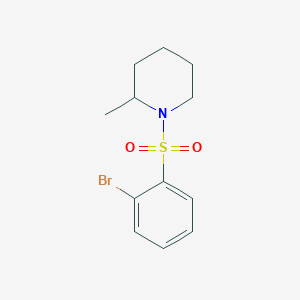
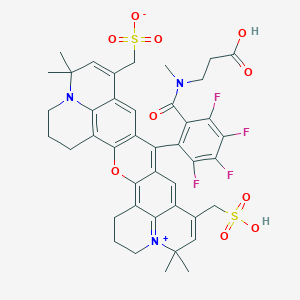
![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid](/img/structure/B13344824.png)
